molecular formula C5H3FN2O2 B080604 3-Fluoro-4-nitropyridine CAS No. 13505-01-6

3-Fluoro-4-nitropyridine

Cat. No. B080604
CAS RN: 13505-01-6
M. Wt: 142.09 g/mol
InChI Key: DIFITFKCBAVEAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitropyridine is a compound with the molecular formula C5H3FN2O2 and a molecular weight of 142.09 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 3-Fluoro-4-nitropyridine involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide in a moderate yield at room temperature . This intermediate compound can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-nitropyridine consists of a pyridine ring with a fluorine atom and a nitro group attached at the 3rd and 4th positions respectively .


Chemical Reactions Analysis

The nitro group of 3-Fluoro-4-nitropyridine can be replaced by a fluoride anion via nucleophilic aromatic substitution . This reaction is challenging due to the electron-rich aromatic structure of pyridines, especially at the meta position .


Physical And Chemical Properties Analysis

3-Fluoro-4-nitropyridine is a liquid at room temperature . It has a melting point of 93°C and a flash point of 62-64/5mm .

Scientific Research Applications

Nucleophilic Aromatic Substitution

The nitro group of methyl 3-nitropyridine-4-carboxylate has successfully been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate . This process is accelerated by the presence of electron-withdrawing groups o- or p- to the leaving group .

Synthesis of Fluorinated Compounds

Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favorable chemical and biological properties . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound .

Enhancement of Lipophilicity

The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity, thus increasing the rate of cell penetration and transport of a drug to an active site .

Alteration of Physical and Chemical Properties

The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, and the higher polarizability due to the new C-F bond may give new possibilities for binding to the receptor .

Increased Resistance to Metabolic Degradation

The C-F bond is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation . This makes 3-Fluoro-4-nitropyridine a valuable compound in the development of new and efficient methods for the preparation of fluoroorganic compounds .

Proteomics Research

3-Fluoro-4-nitropyridine is a specialty product for proteomics research applications . It can be used in the study of protein structure and function, as well as in the development of new therapeutic strategies.

Safety and Hazards

3-Fluoro-4-nitropyridine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust and to avoid contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .

Future Directions

The use of pyridine N-oxides for the preparation of fluoropyridines, such as 3-Fluoro-4-nitropyridine, is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals . The development of new and efficient methods for the preparation of fluoroorganic compounds has received increased attention in recent years .

properties

IUPAC Name

3-fluoro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFITFKCBAVEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376565
Record name 3-Fluoro-4-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-nitropyridine

CAS RN

13505-01-6
Record name 3-Fluoro-4-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13505-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitropyridine
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